3-(Naphthalen-1-yl)dihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-1-yl)dihydrofuran-2,5-dione is an organic compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . This compound is characterized by a dihydrofuran-2,5-dione ring fused with a naphthalene moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)dihydrofuran-2,5-dione typically involves the reaction of naphthalene derivatives with furan-2,5-dione under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with maleic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
3-(Naphthalen-1-yl)dihydrofuran-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Naphthalen-1-ylmethylene)dihydrofuran-2,5-dione
- 3-(Naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one
Uniqueness
3-(Naphthalen-1-yl)dihydrofuran-2,5-dione is unique due to its fused dihydrofuran-2,5-dione and naphthalene structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H10O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-naphthalen-1-yloxolane-2,5-dione |
InChI |
InChI=1S/C14H10O3/c15-13-8-12(14(16)17-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2 |
InChI Key |
CFFZHQMHOUTATC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.